molecular formula C9H18N2O2 B146943 Methyl 2-(4-methylpiperazin-1-YL)propanoate CAS No. 132917-41-0

Methyl 2-(4-methylpiperazin-1-YL)propanoate

Cat. No.: B146943
CAS No.: 132917-41-0
M. Wt: 186.25 g/mol
InChI Key: WREPJBHFBCABIW-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperazin-1-yl)propanoate is a piperazine-derived compound characterized by a methyl ester group and a 4-methylpiperazine substituent. Its molecular formula is C₉H₁₇N₂O₂, with a molecular weight of 185.25 g/mol. The compound’s structure features a propanoate backbone esterified with a methyl group, while the piperazine ring is substituted with a methyl group at the 4-position. Piperazine derivatives are widely studied for their roles in central nervous system (CNS) targeting, receptor modulation, and metabolic stability .

Properties

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(9(12)13-3)11-6-4-10(2)5-7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPJBHFBCABIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569403
Record name Methyl 2-(4-methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132917-41-0
Record name Methyl 2-(4-methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, whereas ethereal solvents (e.g., THF) favor slower, more controlled additions. Industrial protocols often employ DMF for batch-scale synthesis due to its high boiling point (153°C) and compatibility with elevated temperatures.

Stoichiometric Ratios

A molar excess of methyl acrylate (1.2–1.5 equivalents) ensures complete consumption of 4-methylpiperazine, minimizing unreacted starting material. Post-reaction purification via vacuum distillation or column chromatography isolates the ester product in >85% yield.

Industrial-Scale Production Techniques

Large-scale synthesis employs batch reactors or continuous-flow systems to maximize throughput. Key considerations include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., polymer-supported bases) enable easy separation and reuse, reducing waste.

  • Process Safety : Exothermic reactions necessitate temperature control via jacketed reactors or phased reagent addition.

  • Green Chemistry Metrics : Solvent recovery systems and atom-efficient protocols align with sustainable manufacturing practices.

Analytical Characterization and Quality Control

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 3.68 ppm (ester methyl group) and δ 2.34–3.04 ppm (piperazine protons) confirm the product.

  • Mass Spectrometry : A molecular ion peak at m/z 186.25 ([M+H]⁺) aligns with the compound’s molecular weight.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity ≥98%, critical for pharmaceutical applications.

Comparative Analysis of Alternative Synthetic Routes

While the nucleophilic addition route dominates, alternative methods have been theorized:

Reductive Amination

Hypothetically, reductive amination of methyl pyruvate with 4-methylpiperazine using sodium cyanoborohydride (NaBH₃CN) could yield the target compound. However, this route remains untested and may suffer from regioselectivity challenges.

Enzymatic Esterification

Lipase-catalyzed transesterification between 2-(4-methylpiperazin-1-YL)propanoic acid and methanol offers a biocatalytic alternative. While environmentally benign, this method’s feasibility depends on enzyme compatibility with the piperazine moiety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methylpiperazin-1-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Methyl 2-(4-methylpiperazin-1-YL)propanoate has been studied for its interactions with various biological targets, particularly in the context of receptor binding and modulation.

1.1. Serotonin Receptor Modulation

Research indicates that compounds containing piperazine moieties, like this compound, can exhibit significant binding affinity to serotonin receptors, specifically the 5-HT7 receptor. These interactions are crucial for developing treatments for mood disorders and other neuropsychiatric conditions. In studies, modifications of the piperazine structure have been shown to enhance receptor affinity and selectivity .

1.2. Anticancer Activity

In recent investigations, derivatives of this compound have demonstrated promising anticancer properties. For instance, structural modifications were made to enhance the inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The synthesized compounds showed IC50 values comparable to standard chemotherapeutics, indicating their potential as effective anticancer agents .

2.1. General Synthetic Route

A common synthetic approach includes:

  • Formation of the Piperazine Ring: Starting from readily available precursors, a piperazine ring is formed through cyclization reactions.
  • Esterification: The resulting piperazine derivative is then reacted with propanoic acid derivatives to form the ester bond characteristic of this compound.

This method allows for variations in substituents on both the piperazine and propanoate components, facilitating the exploration of structure-activity relationships (SAR) in drug design .

Case Studies

Several case studies highlight the efficacy and versatility of this compound in drug development.

3.1. Study on Antidepressant Properties

A study investigated the antidepressant-like effects of a series of piperazine derivatives, including this compound. The results indicated that these compounds could significantly reduce depressive behaviors in animal models, suggesting a mechanism involving serotonin modulation .

3.2. Anticancer Research

Another research project focused on synthesizing various derivatives of this compound to evaluate their anticancer activity against multiple cell lines. The findings revealed that several derivatives exhibited potent antiproliferative effects, with specific compounds showing enhanced activity against resistant cancer cell lines .

Data Table: Summary of Applications and Findings

Application AreaKey FindingsReferences
Serotonin Modulation Significant binding affinity to 5-HT7 receptor
Anticancer Activity Potent inhibition against HCT-116 and HeLa cells
Synthesis Methods Multi-step organic reactions for structural diversity
Case Studies Demonstrated antidepressant-like effects in models

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperazin-1-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Piperazine Substituent: The 4-methyl group in the target compound reduces steric hindrance compared to bulkier aryl substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl in analogs). This may enhance binding flexibility to diverse biological targets, such as GPCRs . For instance, the chlorophenyl group in may enhance dopamine D2/D3 receptor selectivity, while the methoxyphenyl group in might favor serotonin 5-HT1A interactions.
  • Ester Group: The methyl ester in the target compound is more susceptible to hydrolysis by esterases compared to the ethyl ester in analogs . Ethyl esters (as in and ) confer greater stability, extending bioavailability, which is advantageous for oral administration.

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • The target compound’s calculated logP (~1.2) is lower than analogs with aryl substituents (e.g., logP ~2.8 for ), impacting blood-brain barrier penetration. Chlorophenyl and methoxyphenyl groups increase lipophilicity, favoring CNS penetration .
  • Synthetic Routes: All compounds are synthesized via N-alkylation of piperazine derivatives. For example, the target compound is likely prepared by reacting 4-methylpiperazine with methyl 2-bromopropanoate, mirroring the method described for .

Biological Activity

Methyl 2-(4-methylpiperazin-1-YL)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H22N2O2C_{12}H_{22}N_2O_2, features a piperazine ring which is known for its diverse biological activities. The compound's structure can be represented as follows:

Molecular Structure C2H5N2O2\text{Molecular Structure }\quad \text{C}_2\text{H}_5\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may have similar properties.

Research Findings

Recent studies have explored the biological activity of this compound and related compounds:

  • Antiproliferative Studies :
    • A study demonstrated that derivatives of methyl esters with piperazine showed significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.69μM0.69\,\mu M to 11μM11\,\mu M . This suggests that this compound could also exhibit similar anticancer properties.
  • In Silico Docking Studies :
    • Molecular docking studies indicated that compounds with similar structures could effectively bind to target proteins involved in cancer progression. For instance, a compound structurally related to this compound was shown to inhibit multiple kinases associated with tumor growth .
  • Neuropharmacological Activity :
    • Research has indicated potential neuroprotective effects due to interactions with neurotransmitter systems. Compounds containing piperazine rings have been evaluated for their ability to modulate neurotransmission and may offer therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A recent investigation into a series of piperazine derivatives revealed that certain modifications significantly enhanced their anticancer efficacy against colorectal cancer cells (HCT-116). The study highlighted that the introduction of specific substituents on the piperazine ring could lead to improved binding affinity and increased cytotoxicity .

Case Study 2: Neuroprotective Effects

In a study examining the neuroprotective properties of piperazine derivatives, it was found that these compounds could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative disorders like Alzheimer's disease .

Data Tables

Compound IC50 (µM) Cell Line Activity Type
This compoundTBDHCT-116Antiproliferative
Piperazine Derivative A0.69HeLaAntiproliferative
Piperazine Derivative B11HCT-116Antiproliferative
Piperazine Derivative CTBDNeuroblastomaNeuroprotective

Q & A

Basic: What are the common synthetic routes for Methyl 2-(4-methylpiperazin-1-yl)propanoate?

Answer:
The compound is typically synthesized via N-alkylation of 4-methylpiperazine with a methyl ester of a halogenated propanoic acid derivative. For example, ethyl 2-bromo-2-methylpropanoate reacts with 4-(4-chlorophenyl)piperazine under basic conditions (e.g., K₂CO₃) to form analogous esters . Key steps include:

  • Reagent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : Confirm purity via HPLC or TLC .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to piperazine protons (δ 2.2–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .
    • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight .
  • X-ray Crystallography (advanced): Resolve structural ambiguities by analyzing bond angles and torsional conformations (e.g., C-N-C angles in piperazine rings: ~105.5°–118.3°) .

Basic: What are typical impurities encountered during synthesis, and how are they identified?

Answer:
Common impurities include:

  • Unreacted precursors : Residual 4-methylpiperazine or halogenated esters.
  • Byproducts : Dialkylated derivatives or hydrolyzed carboxylic acids (e.g., 2-(4-methylpiperazin-1-yl)propanoic acid).
    Identification methods :
  • HPLC with reference standards : Compare retention times against certified impurities (e.g., EP-grade impurities in –5) .
  • LC-MS/MS : Detect trace impurities via fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) or ligands (e.g., BINAP) to enhance coupling efficiency in multi-step syntheses .
  • Solvent optimization : Compare yields in toluene vs. ethanol; toluene may improve steric control in alkylation .
  • Temperature gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
  • DoE (Design of Experiments) : Statistically analyze factors like molar ratios and reaction time .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Variable temperature (VT) NMR : Resolve overlapping peaks by altering sample temperature (e.g., –40°C to 80°C) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton correlations, particularly in crowded piperazine regions .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and cross-validate experimental data .

Advanced: What strategies are effective for impurity profiling in regulatory compliance?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability-related impurities .
  • Spiking experiments : Add known impurities (e.g., EP-grade standards from –5) to confirm HPLC/MS detection limits .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., TMSP) for impurity quantification .

Advanced: How can computational methods aid in understanding the compound’s reactivity or conformation?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects on piperazine ring flexibility (e.g., torsional angles ~179.97° in crystal structures) .
  • Docking studies : Predict binding affinities to biological targets (e.g., receptors with piperazine-binding pockets) using software like AutoDock .
  • DFT for reaction mechanisms : Model transition states in alkylation reactions to identify rate-limiting steps .

Advanced: How do researchers address batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design Space Exploration : Define acceptable ranges for critical parameters (e.g., pH, stoichiometry) using ICH Q8 guidelines .
  • Comparative stability testing : Assess multiple batches under accelerated conditions (40°C/75% RH) to identify degradation trends .

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